molecular formula C18H25Cl3O6 B15186537 Acetic acid, (2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester CAS No. 53535-32-3

Acetic acid, (2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester

Cat. No.: B15186537
CAS No.: 53535-32-3
M. Wt: 443.7 g/mol
InChI Key: MYIFSTVBGNILQE-UHFFFAOYSA-N
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Description

Acetic acid, (2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester is an organic compound known for its use as a herbicide and plant growth regulator. It is a derivative of 2,4,5-trichlorophenoxyacetic acid, a well-known herbicide. This compound is particularly effective in controlling woody plants and broadleaf herbaceous weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with the corresponding alcohol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Acetic acid, (2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.

    Industry: Employed as a herbicide in agriculture to control unwanted vegetation.

Mechanism of Action

The compound exerts its effects by mimicking the natural plant hormone indoleacetic acid (IAA). It binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A closely related herbicide with a similar mechanism of action.

    2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar properties but different chlorination pattern.

Uniqueness

Acetic acid, (2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester is unique due to its specific ester functional group, which imparts different physical and chemical properties compared to its analogs. This structural variation can lead to differences in solubility, stability, and biological activity.

Properties

CAS No.

53535-32-3

Molecular Formula

C18H25Cl3O6

Molecular Weight

443.7 g/mol

IUPAC Name

2-[2-[2-(2-methylpropoxy)ethoxy]ethoxy]ethyl 2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C18H25Cl3O6/c1-13(2)11-25-6-5-23-3-4-24-7-8-26-18(22)12-27-17-10-15(20)14(19)9-16(17)21/h9-10,13H,3-8,11-12H2,1-2H3

InChI Key

MYIFSTVBGNILQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCCOCCOCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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